4-Chloro-6-fluoroquinazoline
Overview
Description
4-Chloro-6-fluoroquinazoline is an organic compound with the chemical formula C8H4ClFN2. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the quinazoline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoroquinazoline typically involves the reaction of 4-chloroquinazoline with fluorinating agents. One common method includes the use of phosphorus oxychloride and phosphorus pentachloride as reagents. The reaction mixture is heated on a water bath for a couple of hours, followed by cooling and purification through column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using thionyl dichloride and a catalytic amount of anhydrous dimethylformamide. The reaction is carried out at elevated temperatures, and the product is purified using silica gel chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-fluoroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological activities .
Scientific Research Applications
4-Chloro-6-fluoroquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoroquinazoline involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, thereby disrupting the energy production in the bacteria . Additionally, it exhibits anticonvulsant activity by binding to the GABA-A receptor, enhancing its inhibitory effects on neuronal activity .
Comparison with Similar Compounds
- 4-Chloroquinazoline
- 6-Fluoroquinazoline
- 4-Chloro-6-methylquinazoline
Comparison: 4-Chloro-6-fluoroquinazoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity compared to its analogs. The dual substitution pattern allows for more diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
4-chloro-6-fluoroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKGISGZFBCGDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516730 | |
Record name | 4-Chloro-6-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-61-9 | |
Record name | 4-Chloro-6-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-fluoroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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